

Elinzanetant: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist. It has been developed as a non-hormonal treatment for moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of **Elinzanetant**, summarizing key data from preclinical and clinical studies.

Pharmacodynamics

Elinzanetant exerts its therapeutic effect by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation. In menopausal women, declining estrogen levels lead to hyperactivity of these neurons, disrupting the body's thermoregulatory center and causing VMS. By blocking both NK-1 and NK-3 receptors, **Elinzanetant** helps to restore normal thermoregulatory function.[1][2]

Receptor Binding and Occupancy

Elinzanetant is a potent antagonist at both human NK-1 and NK-3 receptors.[3] Preclinical data have demonstrated its high selectivity for these receptors over a wide range of other non-neurokinin receptors, enzymes, and transporters.[3] In clinical studies, positron emission



tomography (PET) imaging has been utilized to assess the in-vivo occupancy of the NK-1 receptor in the brain.[4]

Quantitative Pharmacodynamic Data

Parameter	Value	Species/System	Reference
In Vitro Receptor Affinity			
pKi for human NK-1 Receptor	9.3	Recombinant human receptors	_
pKi for human NK-3 Receptor	8.7	Recombinant human receptors	
In Vivo Receptor Occupancy			
EC50 for NK-1 Receptor Occupancy	~0.9 ng/mL	Human Brain (PET)	_
Median NK-1 Receptor Occupancy (120 mg once daily)	>99%	Human Brain (Predicted from PopPK/PD model)	
Median NK-3 Receptor Occupancy (120 mg once daily)	>94.8%	Human Brain (Predicted from PopPK/PD model)	

Clinical Efficacy

The clinical efficacy of **Elinzanetant** in treating VMS has been established through the comprehensive OASIS Phase III clinical trial program. These randomized, double-blind, placebo-controlled studies have consistently demonstrated that **Elinzanetant** significantly reduces the frequency and severity of moderate to severe VMS compared to placebo.

Key Efficacy Data from OASIS 1 & 2 Trials (120 mg once daily)



Endpoint	Elinzanetant	Placebo	P-value	Reference
Mean Change in Daily Frequency of Moderate to Severe VMS from Baseline to Week 4				
OASIS 1	-3.3	-	<0.001	
OASIS 2	-3.0	-	<0.001	
Mean Change in Daily Frequency of Moderate to Severe VMS from Baseline to Week 12				
OASIS 1	-3.2	-	<0.001	
OASIS 2	-3.2	-	<0.001	
Mean Change in Daily Severity of Moderate to Severe VMS from Baseline to Week 4				
OASIS 1	-0.3	-	<0.001	
OASIS 2	-0.2		<0.001	
Mean Change in Daily Severity of Moderate to Severe VMS from Baseline to Week 12				



OASIS 1	-0.4	-	<0.001
OASIS 2	-0.3	-	<0.001

Pharmacokinetics

Elinzanetant is rapidly absorbed after oral administration and undergoes extensive metabolism. It is primarily cleared through oxidative biotransformation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The majority of the administered dose is excreted in the feces.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A human mass balance study with a single 120 mg oral dose of [14C]-elinzanetant in healthy male volunteers showed that an average of 90.8% of the total radioactivity was recovered, with 90.4% in feces and 0.4% in urine. Elinzanetant was the main circulating component in plasma, accounting for 39.1% of the total radioactivity.

Three principal active metabolites have been identified in human plasma: M27, M30/34, and M18/21, accounting for 7.6%, 13.7%, and 4.9% of the total radioactivity in plasma, respectively.

Quantitative Pharmacokinetic Data



Parameter	Value	Population	Reference
Absorption			
Time to Maximum Plasma Concentration (Tmax)	~1 hour	Healthy Volunteers	
Oral Bioavailability	36.7%	Healthy Volunteers and Women with VMS	_
Distribution			
Central Volume of Distribution (Vc)	23.7 L	Healthy Volunteers and Women with VMS	_
Peripheral Volume of Distribution (Vp)	168 L	Healthy Volunteers and Women with VMS	_
Metabolism			
Primary Metabolizing Enzyme	CYP3A4	In vitro studies	
Elimination			-
Clearance (CL)	7.26 L/h	Healthy Volunteers and Women with VMS	_
Terminal Elimination Half-life (t1/2)	~15 hours	Healthy Volunteers	
Excretion			_
Fecal Excretion (% of dose)	90.4%	Healthy Male Volunteers	_
Urinary Excretion (% of dose)	0.4%	Healthy Male Volunteers	

Experimental Protocols In Vitro Receptor Binding Assays



- Objective: To determine the binding affinity of Elinzanetant to human NK-1 and NK-3 receptors.
- Methodology: While the specific proprietary details of the assays are not fully public, such experiments typically involve competitive binding assays using membranes from cells expressing the recombinant human NK-1 or NK-3 receptor. A radiolabeled ligand specific for the receptor (e.g., [3H]-Substance P for NK-1R or a similar tracer for NK-3R) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Elinzanetant). The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Preclinical In Vivo Pharmacodynamic Models

- Objective: To assess the in vivo activity of **Elinzanetant** at the NK-1 and NK-3 receptors.
- · Methodology:
 - NK-1 Receptor Antagonism (Gerbil Foot-Tapping Test): This model is used to assess the
 central activity of NK-1 receptor antagonists. Gerbils exhibit a characteristic foot-tapping
 behavior in response to an NK-1 receptor agonist. The ability of a test compound,
 administered prior to the agonist, to inhibit this behavior is a measure of its in vivo NK-1
 receptor antagonist activity.
 - NK-3 Receptor Antagonism (Wet Dog Shakes in Guinea Pigs): Administration of an NK-3
 receptor agonist to guinea pigs induces a "wet-dog shake" behavior. The potency of an
 NK-3 receptor antagonist can be determined by its ability to block this agonist-induced
 behavior in a dose-dependent manner.
 - Ovariectomized Rat Model of Vasomotor Symptoms: While not specifically detailed for
 Elinzanetant, the ovariectomized (OVX) rat is a commonly used preclinical model to study
 menopausal VMS. In this model, the removal of the ovaries mimics the estrogen-deficient
 state of menopause, leading to changes in thermoregulation, such as an increase in tail
 skin temperature, which is considered analogous to a hot flash. The efficacy of a test



compound is evaluated by its ability to reduce the frequency and/or magnitude of these temperature fluctuations.

Human Mass Balance and Metabolism Study (Based on NCT04654897)

- Objective: To characterize the absorption, metabolism, and excretion of **Elinzanetant** in humans.
- Study Design: A single-center, open-label study in a small cohort of healthy male volunteers (n=6).
- · Protocol:
 - Administration of a single oral dose of 120 mg of [14C]-elinzanetant as a suspension.
 - Serial collection of blood, plasma, urine, and feces at predefined time points over 480 hours post-dose.
 - Analysis of total radioactivity in all collected samples to determine the extent of absorption and routes and rates of excretion.
 - Metabolite profiling in plasma, urine, and feces using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the parent drug and its metabolites.
 - In vitro studies using human liver microsomes and recombinant CYP enzymes were also conducted to identify the enzymes responsible for Elinzanetant metabolism.

Bioanalytical Method for Quantification in Human Plasma

- Objective: To accurately quantify the concentrations of Elinzanetant and its major metabolites in human plasma samples from clinical trials.
- Methodology: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is typically used. While a specific public validation



report for **Elinzanetant** is not available, a standard protocol would involve:

- Sample Preparation: Extraction of the analytes (Elinzanetant and its metabolites) and an internal standard from the plasma matrix, commonly through liquid-liquid extraction or solid-phase extraction.
- Chromatographic Separation: Separation of the analytes from endogenous plasma
 components on a reverse-phase HPLC column with a suitable mobile phase gradient.
- Mass Spectrometric Detection: Detection and quantification using a triple quadrupole
 mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific
 precursor-to-product ion transitions for each analyte and the internal standard ensure
 selectivity and sensitivity.
- Method Validation: The method would be fully validated according to regulatory guidelines
 (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Positron Emission Tomography (PET) for NK-1 Receptor Occupancy

- Objective: To non-invasively quantify the occupancy of NK-1 receptors in the human brain after administration of **Elinzanetant**.
- Methodology: Based on studies with GSK1144814 (the former name of Elinzanetant) and other NK-1 receptor antagonists, the protocol would likely involve the following steps:
 - Radioligand: Use of a selective NK-1 receptor PET radioligand, such as [11C]GR-205171.
 - Imaging Protocol:
 - A baseline PET scan is performed to measure the baseline density of available NK-1 receptors.
 - Elinzanetant is administered orally.
 - A second PET scan is performed at a specific time point after Elinzanetant administration (e.g., at the time of expected peak plasma concentration or at steady-



state).

- Data Acquisition and Analysis:
 - Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) after intravenous injection of the radioligand.
 - Arterial blood sampling is performed to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.
 - The binding potential of the radioligand in brain regions rich in NK-1 receptors (e.g., striatum) is calculated for both the baseline and post-drug scans.
 - Receptor occupancy is then calculated as the percentage reduction in the binding potential after Elinzanetant administration compared to baseline.

OASIS Phase III Clinical Trial Program (e.g., OASIS 1 - NCT05042362)

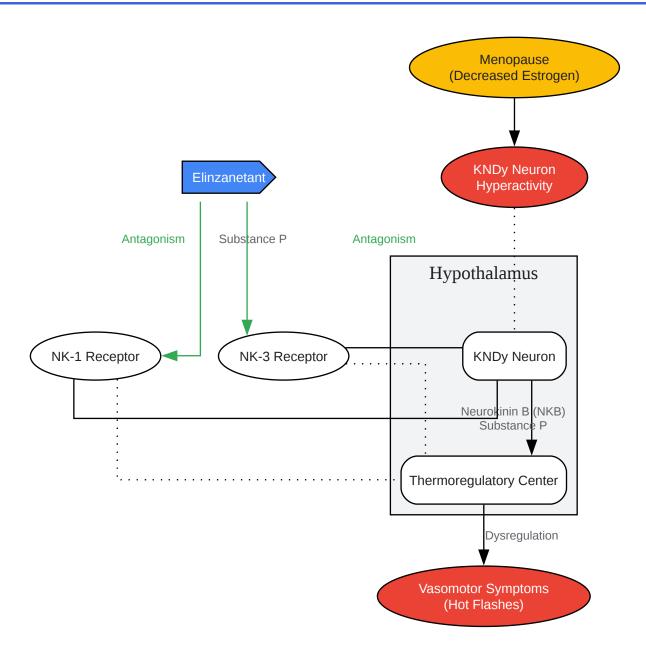
- Objective: To evaluate the efficacy and safety of Elinzanetant for the treatment of moderate to severe VMS associated with menopause.
- Study Design: A multicenter, multinational, double-blind, randomized, placebo-controlled, parallel-group study.
- Patient Population: Postmenopausal women aged 40 to 65 years with a minimum frequency of moderate to severe VMS.
- Treatment:
 - Elinzanetant 120 mg administered orally once daily for 26 weeks.
 - Matching placebo administered orally once daily for 12 weeks, followed by a switch to Elinzanetant 120 mg for 14 weeks.
- Primary Endpoints:



- Mean change from baseline in the frequency of moderate to severe VMS at week 4 and week 12.
- Mean change from baseline in the severity of moderate to severe VMS at week 4 and week 12.
- Key Secondary Endpoints:
 - Mean change from baseline in the frequency of VMS at week 1.
 - Mean change from baseline in sleep disturbance (e.g., using the PROMIS Sleep Disturbance Short Form).
 - Mean change from baseline in menopause-related quality of life (e.g., using the Menopause-Specific Quality of Life questionnaire).
- Data Collection: Participants typically record the frequency and severity of their VMS in an electronic daily diary.

Signaling Pathways and Experimental Workflows

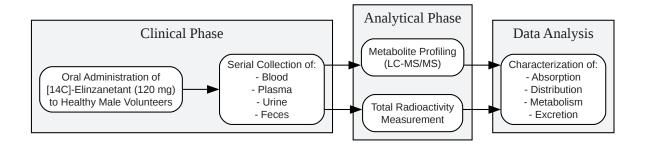




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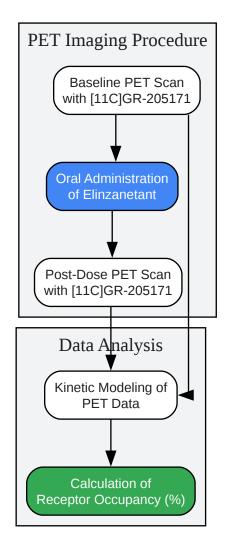
Caption: Mechanism of action of **Elinzanetant** in alleviating vasomotor symptoms.





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Caption: Workflow for the human mass balance study of **Elinzanetant**.





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Caption: Workflow for determining NK-1 receptor occupancy using PET imaging.

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